molecular formula C19H16BrNO3 B2836339 6-bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide CAS No. 866155-16-0

6-bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide

Cat. No.: B2836339
CAS No.: 866155-16-0
M. Wt: 386.245
InChI Key: UAZRZNPSXYAYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a bromine substituent at the 6-position of the chromene ring and a 3-phenylpropyl group attached to the carboxamide nitrogen. Coumarin derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 3-phenylpropyl side chain introduces increased lipophilicity compared to simpler alkyl or aryl substituents, which may affect solubility and membrane permeability .

Properties

IUPAC Name

6-bromo-2-oxo-N-(3-phenylpropyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c20-15-8-9-17-14(11-15)12-16(19(23)24-17)18(22)21-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZRZNPSXYAYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by a bicyclic structure that combines a benzene ring with a pyrone. Its molecular formula is C19H16BrNO3C_{19}H_{16}BrNO_3, and it has a molar mass of approximately 386.24 g/mol. The compound's unique structural features, including the bromo group at the 6-position and a carboxamide functional group at the 3-position, suggest potential biological activities that merit investigation.

The compound's structural complexity enhances its potential pharmacological profile. The presence of the phenylpropyl side chain may contribute to its interaction with various biological targets, potentially leading to diverse therapeutic applications.

Property Details
Molecular FormulaC19H16BrNO3C_{19}H_{16}BrNO_3
Molar Mass386.24 g/mol
IUPAC Name6-bromo-2-oxo-N-(3-phenylpropyl)chromene-3-carboxamide
CAS NumberNot specified

Anticancer Activity

Preliminary studies suggest that chromene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown significant activity against liver carcinoma (HEPG2) with reported IC50 values ranging from 2.70 µM to 4.90 µM for structurally related compounds . While direct data on this specific compound is sparse, its structural analogs indicate potential for similar activity.

The precise mechanism of action for this compound remains to be elucidated. Interaction studies are essential for understanding how this compound binds to biological targets and exerts its effects. Chromenes are known to interact with various enzymes and receptors, which may include inhibition of key pathways involved in cancer progression and inflammation.

Comparative Analysis with Related Compounds

To contextualize the potential of this compound, it is useful to compare it with other known chromene derivatives:

Compound Name Molecular Formula Biological Activity
CoumarinC9H6O2C_{9}H_{6}O_{2}Anticoagulant activity
WarfarinC19H16O4C_{19}H_{16}O_{4}Anticoagulant
OstholeC12H10O4C_{12}H_{10}O_{4}Anti-inflammatory
PsoralenC11H8O3C_{11}H_{8}O_{3}Phototherapy agent

The unique bromo substitution in this compound may enhance its biological activity compared to simpler derivatives like coumarin or psoralen.

Case Studies and Research Findings

While direct case studies on this specific compound are lacking, research on related chromenes provides insight into their therapeutic potentials:

  • Antitumor Activity : In vitro studies have demonstrated that certain chromene derivatives possess significant cytotoxicity against cancer cell lines, suggesting that structural modifications can enhance efficacy.
  • Antioxidant Properties : Chromenes have been noted for their ability to scavenge free radicals, indicating potential applications in oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 313968-06-8)

This compound shares the core 6-bromo-2-oxo-2H-chromene-3-carboxamide structure but differs in the amide substituent (2,4-dimethylphenyl vs. 3-phenylpropyl in the target compound). Key comparative data are summarized below:

Property 6-Bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide 6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Molecular Formula C₁₉H₁₆BrNO₃ (estimated*) C₁₈H₁₄BrNO₃
Molecular Weight ~386.25 g/mol (estimated) 372.21 g/mol
Amide Substituent 3-Phenylpropyl 2,4-Dimethylphenyl
Lipophilicity (LogP) Higher (due to longer alkyl chain) Moderate (aromatic substituent with methyl groups)
Synthetic Accessibility Likely requires multi-step coupling May involve direct amidation of activated carboxylate

Notes:

  • *The molecular formula and weight for the target compound are estimated based on structural similarity to the analog in .

Functional Implications of Substituent Variations

  • Lipophilicity and Bioavailability : The 3-phenylpropyl chain in the target compound increases its LogP value relative to the 2,4-dimethylphenyl analog, which may improve passive diffusion across cell membranes but reduce aqueous solubility.
  • Steric Effects : The bulkier 2,4-dimethylphenyl group in the analog could hinder binding to flat enzymatic active sites, whereas the flexible 3-phenylpropyl substituent may adapt better to diverse protein conformations.
  • Synthetic Challenges : The synthesis of the target compound likely involves coupling 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 3-phenylpropylamine under activation (e.g., EDCI/HOBt), whereas the analog may be synthesized via simpler amidation routes .

Q & A

Q. What are the optimal synthetic routes for 6-bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide?

Synthesis typically involves multi-step reactions, starting with brominated chromene precursors and coupling with 3-phenylpropylamine derivatives. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane mixtures is recommended for isolating high-purity products .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the chromene core (δ 6.5–8.5 ppm for aromatic protons) and the amide linkage (δ 165–170 ppm for carbonyl carbons) .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., m/z 435.277 for C22_{22}H15_{15}BrN2_2O3_3) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in structurally related chromene derivatives .

Q. What are the primary biological targets or assays for preliminary activity screening?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates .
  • Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • Molecular docking : Preliminary virtual screening against disease-relevant targets (e.g., EGFR, COX-2) identifies potential binding modes .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in brominated chromene derivatives?

  • Temperature control : Lower temperatures (0–5°C) favor bromination at the 6-position due to kinetic stabilization of intermediates .
  • Catalyst effects : Lewis acids (e.g., AlCl3_3) enhance electrophilic substitution but may require quenching to prevent over-bromination .
  • Solvent polarity : Non-polar solvents (e.g., toluene) reduce side reactions like hydrolysis of the amide bond .

Q. What computational strategies optimize reaction pathways for scale-up synthesis?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers .
  • Reaction path screening : Combine machine learning with experimental data to predict optimal conditions (e.g., solvent, catalyst) .
  • In silico retrosynthesis : Tools like AiZynthFinder propose viable routes by analyzing bond disconnections .

Q. How can contradictory data in biological activity studies be resolved?

  • Dose-response validation : Replicate assays across multiple concentrations to distinguish true activity from assay artifacts .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
  • Structural analogs : Compare activity trends with derivatives (e.g., halogen-substituted or methylated analogs) to infer structure-activity relationships .

Q. What advanced techniques characterize intermolecular interactions in receptor binding?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon_{on}/koff_{off}) for target proteins .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
  • Cryo-EM : Resolves compound-receptor complexes at near-atomic resolution for mechanistic insights .

Q. How does the chromene core’s electronic nature affect photophysical properties?

  • UV-Vis spectroscopy : Conjugation length and substituents (e.g., bromine) shift absorption maxima (e.g., λmax_{\text{max}} 300–400 nm) .
  • Fluorescence quenching : Electron-withdrawing groups (e.g., Br) reduce quantum yields by promoting intersystem crossing .
  • TD-DFT simulations : Predict excited-state behavior and validate experimental spectra .

Methodological Notes

  • Contradiction mitigation : Cross-validate synthetic yields and biological data using orthogonal techniques (e.g., HPLC purity checks, IC50_{50} recalculation) .
  • Data reproducibility : Document reaction parameters (e.g., stirring rate, drying time for intermediates) to minimize batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.